molecular formula C8H10N4O2S B2487216 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439108-98-2

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2487216
CAS No.: 439108-98-2
M. Wt: 226.25
InChI Key: LSOQEMDMIIKUNI-UHFFFAOYSA-N
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Description

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound with the molecular formula C8H10N4O2S and a molecular weight of 226.25 g/mol.

Preparation Methods

The synthesis of 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the reaction of 2-methylpyrazolo[1,5-a]pyrimidin-7-amine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as an antitumor agent and its role in drug discovery.

    Industry: It is utilized in the development of materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

    2-Methylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the methanesulfonyl group, resulting in different chemical properties and biological activities.

    6-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-amine: Contains a chlorine atom instead of the methanesulfonyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Biological Activity

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₄O₂S
  • Molecular Weight : 226.25 g/mol
  • CAS Number : 439108-98-2

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidin-7-amine with methanesulfonyl chloride in the presence of a base like triethylamine. This method allows for the introduction of the methanesulfonyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This property is significant in the context of cancer therapy and other diseases where enzyme dysregulation occurs.
  • Receptor Binding : It may also exhibit affinity towards certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. For instance:

  • Cell Proliferation Inhibition : Research indicates that this compound can induce apoptosis in cancer cell lines, leading to reduced cell viability. A study demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation rates (IC50 values in micromolar range) .
Cell LineIC50 (µM)Effect
A549 (Lung)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
MCF7 (Breast)18Reduced viability

Enzymatic Inhibition

This compound has shown promising results as an enzyme inhibitor:

  • Dihydroorotate Dehydrogenase (DHODH) : This enzyme is a validated target for cancer and autoimmune diseases. Studies suggest that this compound effectively inhibits DHODH activity, which may lead to therapeutic applications in malignancies .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.
  • In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumors.
  • Safety Profile Assessment : Toxicological evaluations revealed that at therapeutic doses, the compound exhibited low toxicity levels, making it a candidate for further clinical trials.

Properties

IUPAC Name

2-methyl-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-5-3-7-10-4-6(15(2,13)14)8(9)12(7)11-5/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOQEMDMIIKUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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